5-bromo-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS2/c21-16-12-11-15(25-16)19(24)23-20-22-17(13-7-3-1-4-8-13)18(26-20)14-9-5-2-6-10-14/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCWCHLQSAWCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors such as thioureas and α-haloketones. The thiophene ring is then introduced through a series of substitution reactions, often involving bromination and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
5-bromo-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Its unique structure makes it a candidate for drug discovery, particularly in the search for new antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Thiophene-Carboxamides with Pyrazole Substituents
Example Compound : 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (Compound 7, )
- Synthesis: Method A: TiCl4-mediated coupling of 5-bromothiophene-2-carboxylic acid with tert-butyl-3-amino-5-methylpyrazole-1-carboxylate yielded 48% of the unprotected amide (7) due to acidic deprotection . Method B: DCC/DMAP-mediated direct amidation achieved a 68% yield without protection .
- Key Properties: NMR: Experimental $ ^1H $-NMR shows a singlet for the pyrazole NH at δ 10.2 ppm and thiophene protons at δ 7.2–7.4 ppm . DFT Analysis: Computed HOMO-LUMO gap (4.2 eV) and electrophilicity index (3.1 eV) suggest moderate reactivity. Non-linear optical (NLO) hyperpolarizability (β = 1.5 × 10$^{-30}$ esu) is lower than aryl-substituted derivatives .
Comparison with Target Compound :
- This likely decreases lipophilicity (clogP ~2.5 vs. estimated ~4.5 for the diphenylthiazole derivative) and alters binding interactions .
Thiophene-Carboxamides with Pyrazine Substituents
Example Compound : 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (Compound 3, )
Comparison with Target Compound :
Thiophene-Carboxamides with Simpler Thiazole Substituents
Example Compound : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide ()
- Synthesis: TiCl4-mediated coupling with 2-amino-4-methylpyridine achieved 80% yield .
Example Compound : N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ()
- Structural Note: Replaces thiophene with a benzoate core but retains the bromothiazole motif, highlighting the versatility of thiazole in drug design .
Comparison with Target Compound :
Data Tables
Table 2: Computational Parameters
| Compound | HOMO-LUMO Gap (eV) | Electrophilicity Index (eV) | Hyperpolarizability (β, esu) |
|---|---|---|---|
| Target Compound (Estimated) | ~3.5 | ~2.8 | ~1.2 × 10$^{-30}$ |
| 5-Bromo-N-(5-methylpyrazol-3-yl) | 4.2 | 3.1 | 1.5 × 10$^{-30}$ |
| 5-Aryl-N-(pyrazin-2-yl) (4l) | 3.6 | 3.5 | 8583.80 Hartrees |
Key Findings and Implications
Synthetic Flexibility : TiCl4 and DCC/DMAP are robust coupling agents for thiophene-carboxamides, though yields vary with substituent bulk and protection strategies .
Electronic Properties : The diphenylthiazole group likely lowers the HOMO-LUMO gap compared to pyrazine analogs, enhancing charge-transfer capabilities .
NLO Potential: Pyrazine derivatives exhibit superior hyperpolarizability, while thiazole-based compounds may prioritize steric effects over NLO performance .
Biological Activity
5-bromo-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and other pharmacological activities, supported by various research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H13BrN2OS2
- Molecular Weight : 432.36 g/mol
- CAS Number : 391223-57-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. The structure–activity relationship (SAR) for thiazole compounds suggests that specific substitutions enhance cytotoxic activity against various cancer cell lines.
Key Findings:
- Cytotoxicity : Compounds with a thiazole ring have shown IC50 values in the low micromolar range against several cancer cell lines. For instance, derivatives with electron-donating groups on phenyl rings exhibited enhanced activity compared to their unsubstituted counterparts .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. The compound has been evaluated for its effectiveness against various bacterial strains.
Research Insights:
- Minimum Inhibitory Concentration (MIC) : Preliminary data indicate that compounds in this class exhibit significant antibacterial activity with MIC values comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | X | [Study Reference] |
| Escherichia coli | Y | [Study Reference] |
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Protein Targets : Similar compounds have shown interaction with key proteins involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are potential mechanisms for antimicrobial activity.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study A : A derivative similar to the compound was tested in vitro against human glioblastoma cells and showed promising results with significant reduction in cell viability.
- Case Study B : In vivo studies demonstrated that thiazole derivatives could reduce tumor size in animal models when administered at specific dosages.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of thiazole-containing carboxamides typically involves multi-step reactions, including bromination, cyclization, and coupling. For example, analogous compounds like 2-bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide were synthesized using general procedures (e.g., Program F or G) with solvents like ethyl acetate/petroleum ether mixtures and purification via column chromatography . Key parameters to optimize include reaction time, solvent polarity, and catalyst selection (e.g., iodine/triethylamine for cyclization steps, as seen in thiadiazole derivatives) . Standardization requires monitoring via TLC, NMR, and mass spectrometry to confirm intermediate purity and final product identity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and analytical techniques?
- Methodological Answer : Full characterization should include:
- 1H/13C NMR : To confirm substitution patterns on the thiazole and thiophene rings. For example, in related compounds, aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons near 165–170 ppm are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns, critical for distinguishing isomers .
- Melting Point (m.p.) : Consistency in m.p. (e.g., 164–166°C for similar bromoacetamides) indicates purity .
- IR Spectroscopy : Peaks for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm amide bond formation .
Q. What are the recommended protocols for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. For instance, thiophene derivatives often degrade above 200°C .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For thiazole-thiophene hybrids, electron-withdrawing groups (e.g., Br) enhance electrophilic substitution potential .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, thiazole derivatives often target kinases or antimicrobial proteins . Validate predictions with in vitro assays, such as MIC tests for antimicrobial activity .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Curves : Compare IC50/EC50 values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to identify off-target effects. For example, discrepancies in cytotoxicity may arise from differential metabolism in cell models .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) influencing bioactivity .
Q. How can AI-driven reaction optimization improve the scalability of this compound’s synthesis?
- Methodological Answer : Integrate platforms like ICReDD’s quantum chemical calculations and machine learning to:
- Predict optimal solvent/catalyst combinations (e.g., DMF vs. acetonitrile for cyclization yield) .
- Automate parameter adjustments using real-time feedback from HPLC or MS data .
- Reduce trial-and-error by training models on historical reaction data (e.g., yields from similar bromothiophene syntheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
